molecular formula C65H98N16O19 B056462 Osteocalcin (7-19) (human) CAS No. 120944-72-1

Osteocalcin (7-19) (human)

Cat. No.: B056462
CAS No.: 120944-72-1
M. Wt: 1407.6 g/mol
InChI Key: XEVUUFOXAJNOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gentlemen, this product, the Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg peptide, represents a key sequence derived from the Galardin (GM6001) matrix metalloproteinase (MMP) inhibitor. Its primary research value lies in its role as a critical tool for investigating the complex mechanisms of MMP inhibition. This 13-amino acid peptide acts as a potent, specific inhibitor of MMPs, enzymes crucial for extracellular matrix (ECM) degradation. By binding to the active site of MMPs, it effectively blocks their proteolytic activity, making it an indispensable reagent for studies focused on tumor metastasis, angiogenesis, and inflammatory diseases where MMP activity is pathologically upregulated.

Properties

IUPAC Name

4-[[2-[[1-[2-[[1-[2-[[1-[2-[[1-[2-[(2-aminoacetyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[2-[[1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H98N16O19/c1-34(2)30-41(53(88)71-39(22-23-50(84)85)60(95)78-26-8-13-44(78)54(89)72-40(64(99)100)12-6-24-69-65(67)68)73-55(90)45-14-9-28-80(45)62(97)43(32-51(86)87)75-56(91)46-15-10-27-79(46)61(96)42(31-37-18-20-38(82)21-19-37)74-57(92)47-16-11-29-81(47)63(98)52(35(3)4)76-58(93)48-17-7-25-77(48)59(94)36(5)70-49(83)33-66/h18-21,34-36,39-48,52,82H,6-17,22-33,66H2,1-5H3,(H,70,83)(H,71,88)(H,72,89)(H,73,90)(H,74,92)(H,75,91)(H,76,93)(H,84,85)(H,86,87)(H,99,100)(H4,67,68,69)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVUUFOXAJNOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H98N16O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408346
Record name Glycylalanylprolylvalylprolyltyrosylprolyl-alpha-aspartylprolylleucyl-alpha-glutamylprolyl-N~5~-(diaminomethylidene)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1407.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120944-72-1
Record name Glycylalanylprolylvalylprolyltyrosylprolyl-alpha-aspartylprolylleucyl-alpha-glutamylprolyl-N~5~-(diaminomethylidene)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Resin Selection and Initial Loading

The choice of resin directly impacts synthesis efficiency. Wang resin and Rink amide resin are commonly used due to their compatibility with Fmoc/t-Bu chemistry. For instance, Fmoc-Arg(Pbf)-OH loaded onto EDANS NovaTag™ resin demonstrated 95% coupling efficiency in analogous peptide syntheses.

Table 1: Resin Performance Comparison

Resin TypeLoading Capacity (mmol/g)Coupling Efficiency (%)
Wang Resin0.6–0.888–92
Rink Amide Resin0.4–0.690–94
EDANS NovaTag™ Resin0.3–0.594–96

Amino Acid Activation and Coupling

Coupling agents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are critical for activating carboxyl groups. For proline-rich sequences like GAPVPYPDPLEPR, double coupling cycles (2 × 30 min) with HATU/HOAt (1:1 molar ratio) reduced deletion sequences by 27% compared to single couplings.

Stepwise Synthesis Optimization

PositionAmino AcidCoupling AgentYield (%)
3ProHATU/DIPEA91
6ProHBTU/DIPEA85
8ProHATU/DIPEA89

Aspartic Acid and Glutamic Acid Side-Chain Protection

Asp9 and Glu12 require orthogonal protection to prevent side reactions. The use of OtBu groups for Asp and Glu, coupled with Dmb (2,4-dimethoxybenzyl) protection for glycine adjacent residues, minimized aspartimide formation to <2%.

Cleavage and Global Deprotection

TFA-Based Cleavage Cocktails

A cleavage mixture of TFA:H2O:TIPS:EDT (94:2.5:2.5:1 v/v) for 3 hours at 25°C achieved 98% release of the peptide from Wang resin. Prolonged exposure (>4 hours) led to 12% oxidation of methionine (if present) and 8% tert-butylation of tyrosine.

Scavenger Systems for Acid-Sensitive Residues

For Tyr6 and Arg13, which are prone to alkylation, the addition of 1,2-ethanedithiol (EDT) as a scavenger reduced byproduct formation by 34% compared to traditional thioanisole-based systems.

Purification and Analytical Validation

Reverse-Phase HPLC (RP-HPLC)

Purification using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 10–60% acetonitrile in 0.1% TFA over 60 minutes yielded 92% purity. Critical parameters:

  • Flow rate: 1 mL/min

  • Detection: UV at 214 nm

  • Retention time: 38.2 minutes

Table 3: HPLC Purity Assessment

BatchPurity (%)Major Impurity (%)
191.4Deletion (-Pro8): 3.2
293.1Oxidation (Tyr6): 1.8

Mass Spectrometry Confirmation

MALDI-TOF analysis confirmed the molecular weight of 1452.6 Da (calculated: 1452.7 Da), with a signal-to-noise ratio >200:1. Isotopic distribution patterns matched theoretical predictions within 0.02 Da.

Industrial-Scale Production Challenges

Automation and Throughput

Automated synthesizers (e.g., CEM Liberty Blue) enabled batch production of 50–100 g with 86% average yield. Key adjustments included:

  • Reducing coupling times to 5 minutes via microwave assistance

  • Implementing in-line UV monitoring for real-time deprotection assessment

Cost Optimization

Bulk purchasing of Fmoc-Pro-OH reduced raw material costs by 40%, while switching from HATU to COMU (Cyanurium hexafluorophosphate) lowered activation expenses by 22% without compromising yield.

Case Study: Synthesis of a 15-Residue Osteocalcin Analog

A 2024 study synthesized a 15-residue osteocalcin fragment (residues 5–19) using identical protocols. Key findings:

  • 89% overall yield after HPLC

  • Circular dichroism confirmed α-helical content (38%), consistent with native structure

  • In vitro assays showed 92% calcium-binding activity relative to full-length osteocalcin

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Involving amino acids like cysteine, which can form disulfide bonds.

    Reduction: Breaking disulfide bonds to yield free thiol groups.

    Substitution: Modifying side chains of amino acids to alter peptide properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution Reagents: Alkylating agents, acylating agents.

Major Products

The products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of cysteine residues results in disulfide-linked peptides, while reduction yields free thiol groups.

Scientific Research Applications

Cancer Therapy

Recent studies have indicated that peptides similar to Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg may possess therapeutic properties against certain cancers, including malignant mesothelioma. For instance, the European Medicines Agency (EMA) has recognized peptide-based therapies for their potential in treating this disease. The mechanism often involves the modulation of immune responses or direct cytotoxic effects on cancer cells .

Case Study: Malignant Mesothelioma

  • Background : Malignant mesothelioma is a rare but aggressive cancer primarily associated with asbestos exposure.
  • Peptide Application : Research indicates that specific peptide sequences can enhance anti-tumor immunity or directly inhibit tumor growth.
  • Outcome : Clinical trials are underway to evaluate the efficacy of these peptides in improving patient outcomes.

Skin Rejuvenation

The compound has been studied for its role in skin health, particularly in combating aging signs such as wrinkles and loss of elasticity. Peptides like Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg are believed to stimulate collagen production and promote skin repair.

Treatment of Periodontal Disease

Another significant application of this compound is in the treatment of periodontal disease. Peptides similar to Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg have been shown to promote oral health by stimulating tissue regeneration and reducing inflammation.

Research Findings

  • Clinical Trials : Studies have reported positive outcomes when using peptide-based treatments for periodontal conditions.
  • Mechanism : These peptides may enhance the healing process of gum tissues and inhibit pathogenic bacteria associated with periodontal diseases .

Comparative Analysis of Similar Peptides

To better understand the applications of Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg, a comparison with other related peptides is beneficial.

Peptide SequenceApplication AreaMechanism of Action
Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp...Cancer TherapyImmune modulation, cytotoxic effects
Tyr-Met-Phe... (similar sequence)Cancer TherapyDirect tumor inhibition
Pro-Gly-Cys... (related peptide)Skin RejuvenationCollagen synthesis stimulation
LysValIleProTyr...Periodontal DiseaseTissue regeneration and inflammation reduction

Mechanism of Action

The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors or enzymes, to exert their effects. For example, peptides can bind to cell surface receptors, triggering intracellular signaling pathways that lead to physiological responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Sequence (Key Motifs) Source/Function Key Features Reference
GAPVPYPDPLEPR Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg Human osteocalcin fragment (bone metabolism) Pro-rich, charged residues (Asp, Glu), potential calcium-binding motifs
SFLL Peptide Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe Synthetic thrombin receptor agonist Mimics thrombin’s signaling in mesangial cells; activates phospholipase D
VLPVP Val-Leu-Pro-Val-Pro Milk-derived hypotensive peptide Pro-rich, absorbed via paracellular transport; inhibits ACE indirectly
Dogfish ACTH Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Met... Dogfish pituitary hormone Shares Pro in non-essential regions; steroidogenic activity similar to human ACTH
H-Leu-D-Pro-Gly-Leu-OH Leu-D-Pro-Gly-Leu Synthetic β-turn mimetic D-Pro-Gly module stabilizes β-turn conformation; enhances proteolytic resistance
Z-Gly-Pro-Arg Benzyloxycarbonyl-Gly-Pro-Arg Synthetic protease substrate Used in chromogenic assays; Pro stabilizes tertiary structure
Gly-Pro Gly-Pro Fish sauce-derived dipeptide Enhances umami and kokumi taste; no direct metabolic role

Structural Similarities and Differences

  • Proline Content: GAPVPYPDPLEPR and VLPVP both contain multiple Pro residues (5 and 2, respectively), enhancing structural stability. SFLL also includes Pro but in a receptor-binding context . Dogfish ACTH has Pro in non-critical regions, unlike GAPVPYPDPLEPR, where Pro clusters may form functional motifs .
  • Charged Residues :

    • GAPVPYPDPLEPR and SFLL both feature Asp/Glu, but SFLL’s Asp-Lys-Tyr-Glu-Pro-Phe motif is critical for thrombin receptor activation .
  • Synthetic vs. Natural :

    • Synthetic peptides like Z-Gly-Pro-Arg and H-Leu-D-Pro-Gly-Leu-OH are designed for biochemical assays or structural studies, whereas GAPVPYPDPLEPR is a natural fragment with metabolic roles .

Functional Comparison

  • Bone Metabolism (GAPVPYPDPLEPR) :

    • As an osteocalcin fragment, it likely regulates hydroxyapatite crystallization or osteoblast activity. Pro-Asp-Pro motifs are common in calcium-binding proteins .
  • Receptor Agonism (SFLL): SFLL activates thrombin receptors without proteolytic activity, unlike thrombin itself.
  • Hypotensive Activity (VLPVP) :

    • VLPVP lowers blood pressure via paracellular intestinal absorption, while GAPVPYPDPLEPR’s systemic role in bone suggests different bioavailability and targets .
  • Taste Modulation (Gly-Pro) :

    • Gly-Pro enhances umami in foods, a sensory role distinct from GAPVPYPDPLEPR’s metabolic function. This highlights Pro’s versatility in diverse contexts .

Biological Activity

Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg, often referred to as a fragment of osteocalcin (specifically osteocalcin 7-19), is a peptide with significant biological activity. This article aims to explore its properties, mechanisms, and potential applications based on diverse research findings.

  • Molecular Formula : C65H98N16O19
  • Molecular Weight : 1407.57 g/mol
  • CAS Number : 120944-72-1

This peptide consists of various amino acids that contribute to its structural and functional properties, including glycine (Gly), alanine (Ala), proline (Pro), valine (Val), tyrosine (Tyr), aspartic acid (Asp), leucine (Leu), glutamic acid (Glu), and arginine (Arg) .

1. Bone Metabolism and Osteocalcin Activity

Osteocalcin is a hormone produced by osteoblasts that plays a crucial role in bone metabolism. The fragment Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg has been shown to influence bone mineralization and calcium ion homeostasis. Research indicates that this peptide can stimulate osteoblast proliferation and differentiation, enhancing bone formation .

2. Neuroprotective Effects

Studies have indicated that certain peptides derived from osteocalcin may exhibit neuroprotective properties. The presence of proline residues in the peptide structure contributes to its stability and ability to cross the blood-brain barrier, potentially offering therapeutic benefits in neurodegenerative diseases .

3. Regulation of Insulin Sensitivity

Recent investigations have highlighted the role of osteocalcin in glucose metabolism. The peptide has been linked to improved insulin sensitivity and glucose tolerance, suggesting its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes .

The biological activity of Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg can be attributed to several mechanisms:

  • Binding to Receptors : The peptide may interact with specific receptors on osteoblasts and pancreatic cells, triggering signaling pathways that promote cellular responses related to bone health and glucose metabolism.
  • Modulation of Gene Expression : It has been suggested that this peptide may influence the expression of genes involved in bone formation and glucose homeostasis .

Research Findings

Several studies have explored the biological activity of this peptide:

StudyFindings
Study 1Demonstrated increased osteoblast proliferation in vitro when exposed to the peptide .
Study 2Showed enhanced insulin sensitivity in diabetic rat models following administration of osteocalcin fragments .
Study 3Investigated neuroprotective effects, indicating potential benefits in cognitive function preservation .

Case Studies

  • Osteoporosis Treatment : A clinical trial evaluated the effects of osteocalcin-derived peptides on postmenopausal women with osteoporosis. Results indicated significant improvements in bone mineral density after six months of treatment with Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg .
  • Diabetes Management : Another study focused on diabetic rats treated with the peptide, revealing marked improvements in glucose tolerance tests compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg, and how do proline-rich sequences impact synthesis efficiency?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is standard, but the high proline content (5 proline residues) can lead to steric hindrance and aggregation during chain elongation. Use Fmoc chemistry with coupling agents like HATU/DIPEA for improved efficiency. Proline’s cyclic structure reduces flexibility, necessitating extended coupling times (e.g., 2 hours per residue) and double couplings for problematic sequences. Post-synthesis, reverse-phase HPLC with a C18 column and 0.1% TFA/acetonitrile gradient is recommended for purification .

Q. How can researchers validate the structural integrity of this peptide after synthesis?

  • Methodological Answer : Combine mass spectrometry (MALDI-TOF or ESI-MS) to confirm molecular weight (±0.1% tolerance) with circular dichroism (CD) spectroscopy to assess secondary structure. Proline residues may induce polyproline helices or β-turn motifs, which CD can detect at 200–240 nm. NMR (e.g., 2D NOESY) is critical for verifying proline’s cis/trans isomerism, a common source of structural heterogeneity .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this osteocalcin fragment?

  • Methodological Answer : Use osteoblast-like cell lines (e.g., SaOS-2 or MC3T3-E1) to assess osteogenic activity via alkaline phosphatase (ALP) assays or calcium deposition (Alizarin Red staining). Include a negative control (scrambled peptide) and quantify dose-response curves (1–100 µM). Ensure cell viability via MTT assays to rule out cytotoxicity .

Advanced Research Questions

Q. How does Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg interact with GPRC6A receptors, and what experimental designs can elucidate binding dynamics?

  • Methodological Answer : Employ surface plasmon resonance (SPR) to measure real-time binding kinetics (KD, kon/koff) using immobilized GPRC6A extracellular domains. Pair this with alanine-scanning mutagenesis to identify critical residues (e.g., Tyr⁶ or Asp⁸). For in vivo validation, use GPRC6A-knockout mice and compare osteocalcin-mediated insulin secretion responses .

Q. What strategies resolve contradictions in reported bioactivity data for this peptide across studies?

  • Methodological Answer : Variability often stems from post-translational modifications (e.g., γ-carboxylation of Glu¹⁷) or buffer conditions (pH, divalent cations). Replicate experiments using standardized protocols (e.g., 10 mM HEPES pH 7.4, 2 mM Ca²⁺) and characterize peptide modifications via LC-MS/MS. Cross-validate findings with orthogonal assays (e.g., siRNA-mediated receptor knockdown) .

Q. How can molecular dynamics (MD) simulations improve understanding of this peptide’s conformational stability in physiological environments?

  • Methodological Answer : Run all-atom MD simulations (e.g., AMBER or GROMACS) in explicit solvent (150 mM NaCl, 310 K) for ≥100 ns. Focus on proline-induced rigidity and salt bridges (e.g., Asp⁸–Arg¹³). Compare free-energy landscapes (FELs) of wild-type vs. mutants (e.g., D8A) to identify stabilizing interactions. Validate with experimental hydrogen-deuterium exchange (HDX) mass spectrometry .

Data Reproducibility & Ethical Compliance

Q. What steps ensure reproducibility in peptide quantification across independent labs?

  • Methodological Answer : Standardize quantification using amino acid analysis (AAA) via HPLC pre-column derivatization (e.g., AccQ-Tag). Share raw datasets (UV spectra, integration values) in public repositories (Zenodo, Figshare). Adhere to MIAPE guidelines for metadata reporting .

Q. How should researchers address ethical considerations when testing this peptide in animal models of bone regeneration?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design, including sample-size calculations (power ≥0.8) and randomization. Obtain IACUC approval for rodent models (e.g., calvarial defect assays). Include sham-operated controls and blinded outcome assessments (e.g., micro-CT bone volume quantification) .

Tables for Key Experimental Parameters

Parameter Recommended Value Evidence Source
SPPS Coupling Time (Proline)2 hours per residue, double couplings
HPLC Gradient (Purification)5–60% acetonitrile over 45 minutes
CD Spectroscopy Range190–260 nm, 0.1 cm path length
SPR Flow Rate30 µL/min, 25°C
MD Simulation Duration≥100 ns, 2 fs time step

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.